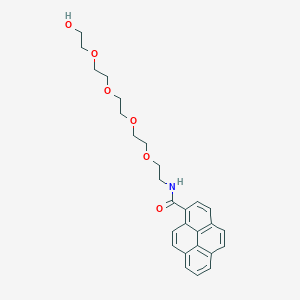
Pyrene-PEG5-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . It is a pyrene labeled PEG derivative containing an hydroxyl group, which enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Pyrene-PEG5-alcohol can be used in the synthesis of PROTACs . The synthesis of substituted pyrenes can be achieved by indirect methods . One such method involves the tetrahydropyrene (THPy) approach, which effectively performs electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Molecular Structure Analysis
The molecular weight of Pyrene-PEG5-alcohol is 465.6 g/mol . Its molecular formula is C27H31NO6 . It contains a pyrene functional group and an alcohol functional group .Chemical Reactions Analysis
In the context of PROTACs, Pyrene-PEG5-alcohol plays a crucial role. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Pyrene-PEG5-alcohol serves as this linker, enabling the formation of PROTACs .Physical And Chemical Properties Analysis
Pyrene-PEG5-alcohol has a molecular weight of 465.6 g/mol and a molecular formula of C27H31NO6 . It is a pyrene labeled PEG derivative containing an hydroxyl group .Scientific Research Applications
Environmental Microbiology
Biodegradation of Pollutants: Pyrene-PEG5-alcohol can be used to study the degradation pathways of pyrene, a polycyclic aromatic hydrocarbon (PAH) that is a significant environmental contaminant . It helps in understanding the microbial-mediated resistance and molecular mechanisms of pyrene toxicity and biodegradability.
Pharmaceuticals
Drug Delivery Systems: Pyrene-PEG5-alcohol is used in the development of drug delivery systems due to its ability to be further derivatized or replaced with other reactive functional groups. This makes it a versatile linker in the synthesis of targeted drug delivery molecules .
Material Science
Organic Electronics: In material science, Pyrene-PEG5-alcohol is involved in the creation of organic electronic materials. Its pyrene component is known for its luminescent properties, which are valuable in the development of organic light-emitting diodes (OLEDs) and other light-emitting materials .
Analytical Chemistry
Chemosensors: Pyrene-PEG5-alcohol serves as a chemosensor in analytical chemistry. It is particularly useful for the detection of metal ions and other analytes due to its fluorescent properties, which change in response to different environmental conditions .
Toxicology
Toxicity Studies: In toxicology, Pyrene-PEG5-alcohol can be used to assess the toxicity of pyrene compounds. It aids in the investigation of the effects of different concentrations of pyrene on living organisms, particularly at the cellular level .
Mechanism of Action
Target of Action
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process that is critical for regulating protein degradation .
Mode of Action
The mode of action of Pyrene-PEG5-alcohol involves the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Pyrene-PEG5-alcohol are those involved in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells. By inducing the degradation of target proteins, Pyrene-PEG5-alcohol can influence various cellular processes that are regulated by these proteins .
Result of Action
The primary result of the action of Pyrene-PEG5-alcohol is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially influencing cell growth, differentiation, and survival .
Action Environment
The action of Pyrene-PEG5-alcohol, like other PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHAVYJGOEYTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

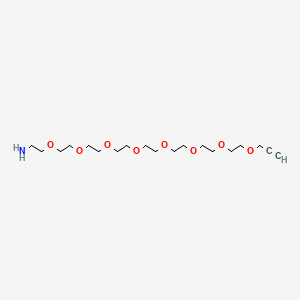


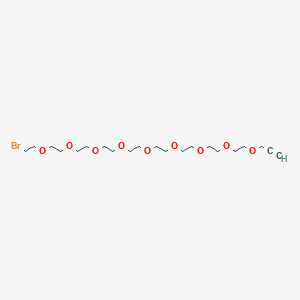

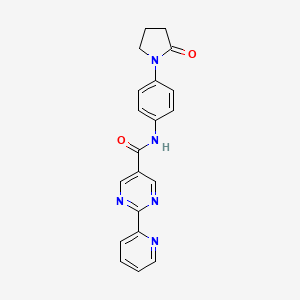

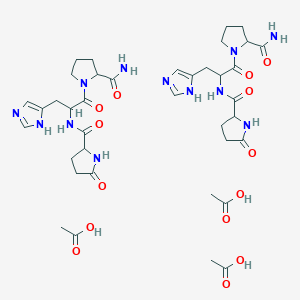
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

